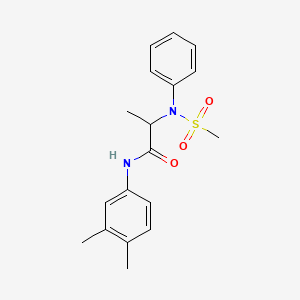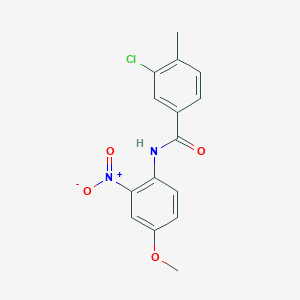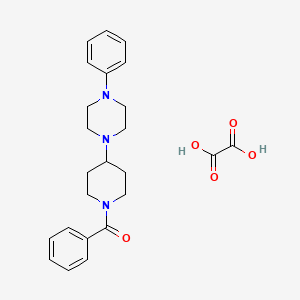
2-(4-methylphenyl)-2-oxoethyl N-(4-nitrobenzoyl)phenylalaninate
説明
2-(4-methylphenyl)-2-oxoethyl N-(4-nitrobenzoyl)phenylalaninate, commonly known as NIPAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of phenylalanine and is widely used in various biochemical and physiological studies. In
科学的研究の応用
NIPAM has been extensively used in scientific research due to its unique properties. It is widely used as a fluorescent labeling agent for proteins and peptides, which allows for the visualization of these molecules in living cells. Additionally, NIPAM is used as a cross-linking agent for the preparation of hydrogels, which have applications in tissue engineering and drug delivery systems. NIPAM is also used as a model compound for studying the interaction of peptides with biological membranes.
作用機序
NIPAM interacts with proteins and peptides through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This interaction leads to the formation of stable complexes between NIPAM and the target molecule. The fluorescent properties of NIPAM allow for the visualization of the interaction between NIPAM and the target molecule.
Biochemical and Physiological Effects:
NIPAM has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not affect the activity or stability of these molecules, making it an ideal fluorescent labeling agent. Additionally, NIPAM hydrogels have been shown to have excellent biocompatibility and can be used for tissue engineering and drug delivery applications.
実験室実験の利点と制限
NIPAM has several advantages for use in lab experiments. It is easy to synthesize, has high yield, and is readily available. Additionally, NIPAM has minimal effects on the biochemical and physiological properties of proteins and peptides, making it an ideal fluorescent labeling agent. However, NIPAM has some limitations as well. It is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, NIPAM has limited solubility in water, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of NIPAM in scientific research. One potential application is the development of NIPAM-based hydrogels for drug delivery systems. These hydrogels can be designed to release drugs in response to specific stimuli, such as changes in pH or temperature. Additionally, NIPAM can be used as a model compound for studying the interaction of peptides with biological membranes. Further research is needed to fully understand the potential applications of NIPAM in these areas.
Conclusion:
In conclusion, NIPAM is a unique chemical compound that has gained significant attention in scientific research due to its fluorescent properties and minimal effects on the biochemical and physiological properties of proteins and peptides. It has several advantages for use in lab experiments, including easy synthesis, high yield, and minimal effects on target molecules. However, it also has some limitations, such as sensitivity to pH and temperature changes and limited solubility in water. Further research is needed to fully understand the potential applications of NIPAM in drug delivery systems and the interaction of peptides with biological membranes.
特性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-[(4-nitrobenzoyl)amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-17-7-9-19(10-8-17)23(28)16-33-25(30)22(15-18-5-3-2-4-6-18)26-24(29)20-11-13-21(14-12-20)27(31)32/h2-14,22H,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFKSASOLJARGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(cyclohexylacetyl)amino]benzamide](/img/structure/B3971523.png)
![1-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3971530.png)
![3-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3971536.png)
![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B3971543.png)
![1-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3971545.png)
![2-chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B3971553.png)
![5-(6-methyl-1,3-benzodioxol-5-yl)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-1H-imidazole](/img/structure/B3971554.png)

![4,4'-[(2-methoxy-1-naphthyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971585.png)


![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971612.png)
![2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3971621.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B3971624.png)